tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and a dihydroisoquinoline moiety. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dihydroisoquinoline-2(1H)-carboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The dihydroisoquinoline moiety can be reduced to form isoquinoline derivatives.
Substitution: The boronic ester group can participate in substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Isoquinoline and its derivatives.
Substitution: Various substituted boronic esters and their derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products. Its boronic ester group is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: In medicinal chemistry, tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used in the design and synthesis of new therapeutic agents. Its structural complexity allows for the creation of compounds with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of advanced materials and catalysts. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but contains an indazole ring instead of a dihydroisoquinoline moiety.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound features a pyrazole ring and a piperidine group.
Uniqueness: Tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of a boronic ester group and a dihydroisoquinoline moiety, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-11-14-9-8-10-16(15(14)13-22)21-25-19(4,5)20(6,7)26-21/h8-10H,11-13H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQIXYVDJQBWQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(CCC3=CC=C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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